molecular formula C9H10O2 B7766743 2-Phenylpropionic acid CAS No. 2328-24-7

2-Phenylpropionic acid

Cat. No.: B7766743
CAS No.: 2328-24-7
M. Wt: 150.17 g/mol
InChI Key: YPGCWEMNNLXISK-UHFFFAOYSA-N
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Description

2-Phenylpropionic acid, also known as hydratropic acid, is an organic compound with the molecular formula C9H10O2. It is a carboxylic acid that features a phenyl group attached to the second carbon of a propionic acid chain. This compound is a clear, pale yellow to yellow liquid at room temperature and is known for its use in various chemical and pharmaceutical applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form various products, depending on the reagents and conditions used.
  • Reduction:

    • This compound can be reduced to produce alcohol derivatives.
  • Substitution:

    • It can participate in substitution reactions, particularly at the phenyl ring or the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

Target of Action

2-Phenylpropionic acid (2-PPA) is a derivative of propionic acid and belongs to the category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs), commonly known as profens . The primary targets of 2-PPA are cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins, prostacyclins, and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain, and fever .

Mode of Action

The mode of action of 2-PPA involves its interaction with COX enzymes. As an NSAID, 2-PPA inhibits the synthesis of prostaglandins and thromboxane A2 . This inhibition results in the reduction of pain (analgesia), body temperature in fever (antipyresis), and signs of inflammation (anti-inflammatory activity) .

Biochemical Pathways

2-PPA affects several biochemical pathways. It is involved in the phenylpropanoid biosynthesis pathway , which leads to the production of a wide range of compounds that play key roles in plant physiology and biochemistry . In the human body, 2-PPA can be metabolized by gut microbiota, producing metabolites like 3-phenylpropionic acid . This metabolite has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

The pharmacokinetics of 2-PPA involves its absorption, distribution, metabolism, and excretion (ADME). Profens, including 2-PPA, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . They undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process results in the formation of two enantiomers (R and S) of each profen .

Result of Action

The molecular and cellular effects of 2-PPA’s action are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting COX enzymes and reducing the production of prostaglandins and thromboxane A2, 2-PPA can alleviate symptoms of inflammation, reduce pain, and lower fever . Additionally, the metabolite 3-phenylpropionic acid can enhance the function of the intestinal epithelial barrier .

Action Environment

The action, efficacy, and stability of 2-PPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of 2-PPA, affecting its bioavailability and therapeutic effects . Moreover, factors such as pH can affect the enantioselective binding of 2-PPA . Understanding these environmental influences is essential for optimizing the therapeutic use of 2-PPA.

Biochemical Analysis

Biochemical Properties

2-Phenylpropionic acid is a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon . It is involved in various biochemical reactions. For instance, it is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .

Cellular Effects

Research has shown that 3-phenylpropionic acid, a derivative of this compound, promotes intestinal epithelial barrier function . It does this by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Another study found that 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 3-phenylpropionic acid by gut microbiota . This metabolite then interacts with the aryl hydrocarbon receptor (AhR) signaling pathway to enhance intestinal epithelial barrier function .

Temporal Effects in Laboratory Settings

One study found that the hydroxylation of this compound to 2-(p-hydroxyphenyl)propionic acid was investigated using various microorganisms .

Dosage Effects in Animal Models

One study found that this compound alleviated acetaminophen-induced hepatotoxicity in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be prepared from benzyl cyanide by methylation with methyl iodide and sodamide to produce alpha-Phenylpropionitrile, from which the acid is produced by acid hydrolysis .

Transport and Distribution

It is known that it is a liquid at room temperature and has a density of 1.1 g/mL at 25 °C .

Subcellular Localization

It is known that it is a liquid at room temperature and can be distributed throughout the cell .

Scientific Research Applications

2-Phenylpropionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylpropanoic Acid:

    Phenylacetic Acid: This compound has a phenyl group attached to the first carbon of the acetic acid chain.

    Cinnamic Acid: It features a phenyl group attached to an unsaturated propionic acid chain.

Uniqueness of 2-Phenylpropionic Acid:

Properties

IUPAC Name

2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
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CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name Benzeneacetic acid, .alpha.-methyl-
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Record name (+/-)-2-Phenylpropionic acid
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Record name Hydratropic acid
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Record name 2-PHENYLPROPIONIC ACID
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Record name 2-Phenylpropionate
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Synthesis routes and methods I

Procedure details

To a solution of 24.5 g. of 2-methane-sulphonyloxyhydratropic acid in 200 ml. of methanol 28 ml. of triethylamine and 2 g. of a 5% palladium-on-charcoal catalyst are added. The mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water and acidified with a 20% aqueous hydrochloric acid solution. The separated hydratropic acid is extracted with chloroform. The chloroform solution is dried over sodium sulphate, evaporated and the residue is distilled off. 13.5 g. (90%) of hydratropic acid are obtained, boiling at 145° C. (13 mmHg.); nD25 =1.5219.
Name
2-methane-sulphonyloxyhydratropic acid
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90%

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of methyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber of the electrolytic cell was supplied with a solution of 3.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the anode and cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was removed by distillation and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methylphenylacetate in a yield of 78% and α-methylphenylacetic acid in a yield of 15%. The spectral data of the ester were as follows.
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10 mL
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Synthesis routes and methods III

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
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Synthesis routes and methods IV

Procedure details

α-Phenylmethylpropionate can be obtained under similar conditions, by reacting a mixture of phenylacetic acid, dimethyl carbonate and K2CO3, in a 1:20:2 molar ratio, in autoclave at a temperature of 225° C., for 15 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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